1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
This can be achieved through radical trifluoromethylation, a process that has gained importance in the synthesis of pharmaceuticals, agrochemicals, and materials . The amino group is then introduced through nitration followed by reduction, and the propanone moiety is added via Friedel-Crafts acylation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the propanone moiety can participate in various chemical interactions. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with the trifluoromethylthio group at a different position on the phenyl ring.
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the propanone moiety at a different position. The unique positioning of the trifluoromethylthio group and the propanone moiety in this compound contributes to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-9(15)7-4-3-6(5-8(7)14)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
LIFKFTSDAYNBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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